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molecular formula C12H24O4 B8434398 Trimethylolpropane diallylether

Trimethylolpropane diallylether

Cat. No. B8434398
M. Wt: 232.32 g/mol
InChI Key: ZQEKJUQOXJAPRX-UHFFFAOYSA-N
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Patent
US05015689

Procedure details

An unsaturated polyester is obtained from 1458 g of ethylene glycol, 798 g of 1,2-propylene glycol, 3012 g of trimethylolpropane diallylether, 3102 g of maleic acid anhydride, 521 g of phthalic acid anhydride, 55 g of methanol and 550 g of an ester of maleic acid and trimethylolpropane-diallylether by the conventional method of melt condensation. This unsaturated polyester is dissolved in styrene.
Quantity
1458 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[C:5]([OH:12])(=[O:11])/[CH:6]=[CH:7]\[C:8]([OH:10])=[O:9].[CH2:13]([C:15]([CH2:20][OH:21])([CH2:18][OH:19])[CH2:16][CH3:17])[OH:14].[CH2:22]([O:25][CH2:26][CH:27]=[CH2:28])[CH:23]=[CH2:24]>CO>[CH2:1]([OH:4])[CH:2]([OH:3])[CH3:5].[CH2:13]([C:15]([CH2:20][OH:21])([CH2:18][OH:19])[CH2:16][CH3:17])[OH:14].[CH2:22]([O:25][CH2:26][CH:27]=[CH2:28])[CH:23]=[CH2:24].[C:8]1(=[O:10])[O:12][C:5](=[O:11])[CH:6]=[CH:7]1.[C:13]1(=[O:14])[O:4][C:1](=[O:9])[C:2]2=[CH:22][CH:23]=[CH:17][CH:16]=[C:15]12 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
1458 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)C(CC)(CO)CO.C(C=C)OCC=C
Name
Quantity
55 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 798 g
Name
Type
product
Smiles
C(O)C(CC)(CO)CO.C(C=C)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 3012 g
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3102 g
Name
Type
product
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 521 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 550 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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